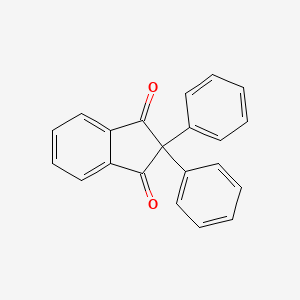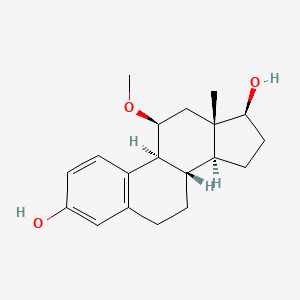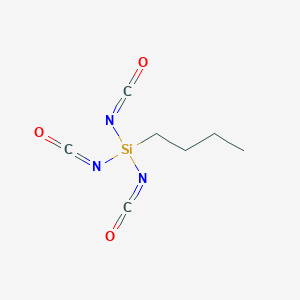
2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- is an organic compound that belongs to the class of cyclopentenones Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- can be achieved through several synthetic routes. One common method involves the alkylation of 2-cyclopenten-1-one with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium or nickel catalysts, can be employed to enhance the efficiency of the reaction. The use of automated systems and real-time monitoring can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: This compound has a similar cyclopentenone structure but with different substituents, leading to distinct chemical and biological properties.
3-Methyl-2-cyclopenten-1-one: Another related compound with a methyl group at the 3-position, used in various chemical applications.
Uniqueness
2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its combination of a cyclopentenone core with a 2-methylpropoxy group makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
22117-97-1 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-methyl-3-(2-methylpropoxy)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)6-12-10-5-4-9(11)8(10)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
WAJVILZZEMDMRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCC1=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


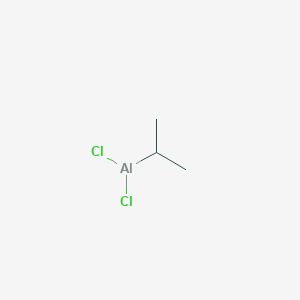
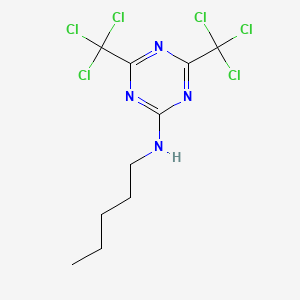
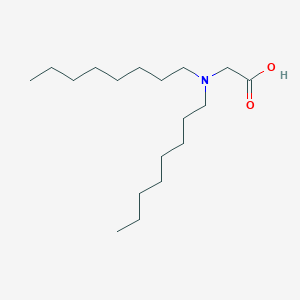

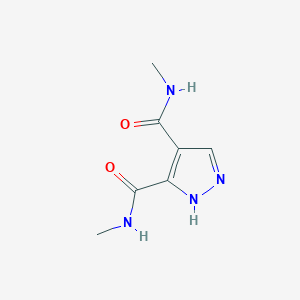
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
